Cas no 920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene)

1-(Difluoromethoxy)-2-iodobenzene structure
920981-12-0 structure
Produktname:1-(Difluoromethoxy)-2-iodobenzene
CAS-Nr.:920981-12-0
MF:C7H5F2IO
MW:270.015281438828
MDL:MFCD09749662
CID:1029348
PubChem ID:15945938

1-(Difluoromethoxy)-2-iodobenzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(Difluoromethoxy)-2-iodobenzene
    • 2-(Difluoromethoxy)iodobenzene
    • 2-Iodo-1-(difluoromethoxy)benzene
    • 1-Difluoromethoxy-2-iodobenzene
    • 1-Iodo-2-(difluoromethoxy)benzene
    • PC7263
    • AS02464
    • AK136295
    • ST2403258
    • 1-[bis(fluoranyl)methoxy]-2-iodanyl-benzene
    • X8405
    • A844145
    • 1-(Difluoromethoxy)-2-iodobenzene (ACI)
    • CK2335
    • MFCD09749662
    • DTXSID90580083
    • CS-W021254
    • SY106752
    • BZOXAMCTTCQOTB-UHFFFAOYSA-N
    • SB85452
    • DB-079231
    • AKOS009322888
    • 920981-12-0
    • SCHEMBL1438852
    • EN300-5042512
    • DS-5372
    • MDL: MFCD09749662
    • Inchi: 1S/C7H5F2IO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H
    • InChI-Schlüssel: BZOXAMCTTCQOTB-UHFFFAOYSA-N
    • Lächelt: FC(OC1C(I)=CC=CC=1)F

Berechnete Eigenschaften

  • Genaue Masse: 269.93500
  • Monoisotopenmasse: 269.93532g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 121
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 9.2
  • XLogP3: 3.7

Experimentelle Eigenschaften

  • Dichte: 1.839
  • Siedepunkt: 334.5°C at 760 mmHg
  • Flammpunkt: 94℃
  • PSA: 9.23000
  • LogP: 2.89260

1-(Difluoromethoxy)-2-iodobenzene Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302
  • Warnhinweis: P280-P305+P351+P338
  • Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C

1-(Difluoromethoxy)-2-iodobenzene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A013000034-250mg
2-(Difluoromethoxy)iodobenzene
920981-12-0 97%
250mg
$484.80 2023-08-31
Ambeed
A231076-1g
1-(Difluoromethoxy)-2-iodobenzene
920981-12-0 96%
1g
$16.0 2025-02-21
Fluorochem
035589-1g
2-(Difluoromethoxy)iodobenzene
920981-12-0 95%
1g
£16.00 2022-03-01
Fluorochem
035589-5g
2-(Difluoromethoxy)iodobenzene
920981-12-0 95%
5g
£45.00 2022-03-01
Apollo Scientific
PC7263-25g
1-(Difluoromethoxy)-2-iodobenzene
920981-12-0
25g
£105.00 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QJ731-5g
1-(Difluoromethoxy)-2-iodobenzene
920981-12-0 96%
5g
506CNY 2021-05-08
Enamine
EN300-5042512-0.05g
1-(difluoromethoxy)-2-iodobenzene
920981-12-0 95%
0.05g
$19.0 2023-05-24
Enamine
EN300-5042512-1.0g
1-(difluoromethoxy)-2-iodobenzene
920981-12-0 95%
1g
$19.0 2023-05-24
Enamine
EN300-5042512-0.5g
1-(difluoromethoxy)-2-iodobenzene
920981-12-0 95%
0.5g
$19.0 2023-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-321054-5g
2-(Difluoromethoxy)iodobenzene,
920981-12-0
5g
¥760.00 2023-09-05

1-(Difluoromethoxy)-2-iodobenzene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, 75 °C
Referenz
Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]
Lin, Xiaoxi; Hou, Chuanqi; Li, Haohong; Weng, Zhiqiang, Chemistry - A European Journal, 2016, 22(6), 2075-2084

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ;  12 h, 35 °C
1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ;  12 h, rt
1.3 Solvents: Water ;  rt
Referenz
Three step procedure for the preparation of aromatic and aliphatic difluoromethyl ethers from phenols and alcohols using a chlorine/fluorine exchange methodology
Dolbier, William R. Jr.; Wang, Fei; Tang, Xiaojun; Thomoson, Charles S.; Wang, Linhua, Journal of Fluorine Chemistry, 2014, 160, 72-76

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 5 °C
1.2 5 °C → rt; 2 h, rt
Referenz
Process for preparation of difluoromethyl containing compounds using (difluoromethyl)trialkylammonium salts
, China, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  -78 °C; -78 °C → 80 °C; 4 h, 80 °C
Referenz
2-Chloro-2,2-difluoroacetophenone: A Non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives
Zhang, Laijun; Zheng, Ji; Hu, Jinbo, Journal of Organic Chemistry, 2006, 71(26), 9845-9848

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ;  10 min, 5 °C
1.2 5 °C; 1.5 h, 5 °C → rt
1.3 Reagents: Water ;  rt
Referenz
Difluoromethylation of O-, S-, N-, C-nucleophiles using difluoromethyltri(n-butyl)ammonium chloride as a new difluorocarbene source
Wang, Fei; Huang, Weizhou; Hu, Jinbo, Chinese Journal of Chemistry, 2011, 29(12), 2717-2721

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0.5 h, 60 - 70 °C
1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C
1.3 Reagents: Water
Referenz
Preparation of tricyclic compounds as mPGES-1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  5 h, 50 °C
Referenz
Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations
Zheng, Ji; Li, Ya; Zhang, Laijun; Hu, Jinbo; Meuzelaar, Gerrit Joost; et al, Chemical Communications (Cambridge, 2007, (48), 5149-5151

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  4 h, 60 °C; 60 °C → rt
Referenz
Method for preparation of difluoromethyl-containing compound
, China, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  12 h, 25 °C
Referenz
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid
Yang, Jinyan; Jiang, Min; Jin, Yunhe; Yang, Haijun; Fu, Hua, Organic Letters, 2017, 19(10), 2758-2761

1-(Difluoromethoxy)-2-iodobenzene Raw materials

1-(Difluoromethoxy)-2-iodobenzene Preparation Products

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:920981-12-0)1-(Difluoromethoxy)-2-iodobenzene
A844145
Reinheit:99%
Menge:100g
Preis ($):374.0